molecular formula C7H5NO4S B138190 3-(5-Nitrothiophen-2-yl)acrylic acid CAS No. 17163-22-3

3-(5-Nitrothiophen-2-yl)acrylic acid

Cat. No. B138190
CAS RN: 17163-22-3
M. Wt: 199.19 g/mol
InChI Key: IIJCRPJUZLOCIE-DUXPYHPUSA-N
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Description

The compound of interest, 3-(5-Nitrothiophen-2-yl)acrylic acid, is a derivative of acrylic acid with a nitro group and a thiophene ring. It is related to various compounds studied for their potential applications in pharmaceuticals and materials science. The studies on similar compounds, such as 3-(5-nitro-2-furyl)acrylic acid derivatives, have shown that these compounds can be synthesized in good yield and have interesting properties that could be useful in the development of new antimicrobials and other applications .

Synthesis Analysis

The synthesis of related compounds, such as 3-(5-nitro-2-furyl)acrylic acid derivatives, involves direct nitration and condensation reactions. For instance, 3-(5-Nitro-2-thienyl) acrylic acid was synthesized by direct nitration of 3-(2-thienyl) acrylic acid, which was obtained from 2-thiophenecarboxaldehyde . Additionally, the synthesis of furan compounds with nitro and furyl groups has been reported, where isomerization and bromination reactions were used to obtain various derivatives . These methods could potentially be adapted for the synthesis of 3-(5-Nitrothiophen-2-yl)acrylic acid.

Molecular Structure Analysis

Quantum chemical calculations have been performed on small oligomers to propose a structural model for polythiophene derivatives, which could be similar to the structure of 3-(5-Nitrothiophen-2-yl)acrylic acid. These calculations include the determination of minimum energy conformations and rotational profiles, which are crucial for understanding the molecular structure and reactivity of such compounds .

Chemical Reactions Analysis

The chemical reactivity of these compounds is highlighted by their ability to form various derivatives through reactions with amines, alcohols, or phenols. For example, amide and ester derivatives of 3-(5-nitro-2-thienvl)acrylic acid were prepared by condensation with the respective reactants . Furthermore, the bromination of these esters led to the formation of bromo derivatives, indicating the potential for diverse chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the thermodynamic properties of isomeric 5-(nitrophenyl)-furyl-2 derivatives have been studied, providing insights into their vapor pressures, enthalpies of sublimation, and formation enthalpies. These properties are essential for understanding the stability and reactivity of the compounds . Additionally, the solubility of these compounds in various solvents and their antibacterial activities have been reported, which are important factors for their potential applications .

Scientific Research Applications

Solar Cell Applications

One of the prominent applications of 3-(5-Nitrothiophen-2-yl)acrylic acid derivatives is in the field of solar cell technology. For instance, organic sensitizers comprising donor, electron-conducting, and anchoring groups that include 3-(5-Nitrothiophen-2-yl)acrylic acid derivatives have shown high efficiency in converting sunlight to electricity. These sensitizers, when anchored onto TiO2 film, exhibit impressive incident photon to current conversion efficiency, contributing significantly to the overall conversion efficiency of solar cells (Kim et al., 2006).

Electronic and Optical Properties in Polymers

3-(5-Nitrothiophen-2-yl)acrylic acid and its derivatives are also studied for their structural, electronic, and optical properties in polymers. Research into poly(3-thiophen-3-yl acrylic acid), a polythiophene derivative, provides insights into the structural model and electronic properties of these polymers. These properties are crucial for applications in materials science and electronics (Bertran et al., 2008).

Genosensor Development

The development of genosensors has also benefited from the application of 3-(5-Nitrothiophen-2-yl)acrylic acid derivatives. The synthesis of functionalized polythiophene using these derivatives allows for the creation of substrates that are effective in genosensor applications. These substrates enable the covalent attachment of oligonucleotide probes, facilitating the detection of complementary DNA sequences (Peng et al., 2007).

Thermodynamic Properties

Understanding the thermodynamic properties of compounds related to 3-(5-Nitrothiophen-2-yl)acrylic acid is essential for their practical applications in synthesis and optimization processes. Research in this area provides valuable data on the enthalpies of sublimation and formation, contributing to a better theoretical understanding of these compounds (Dibrivnyi et al., 2019).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm. Specific hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

(E)-3-(5-nitrothiophen-2-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO4S/c9-7(10)4-2-5-1-3-6(13-5)8(11)12/h1-4H,(H,9,10)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJCRPJUZLOCIE-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)[N+](=O)[O-])C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(SC(=C1)[N+](=O)[O-])/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Nitrothiophen-2-yl)acrylic acid

CAS RN

17163-22-3, 50868-70-7
Record name 17163-22-3
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2E)-3-(5-nitrothiophen-2-yl)prop-2-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Borbone, A Carella, U Caruso, G Roviello, A Tuzi… - 2008 - Wiley Online Library
Two N‐salicylidene‐N′‐acylhydrazines tridentate ligands containing heterocycles were prepared and utilized for the synthesis of mononuclear acentric complexes of Cu II and Pd II …

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